(3R,5R)-3,5-Dimethoxypiperidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

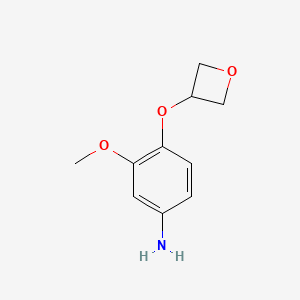

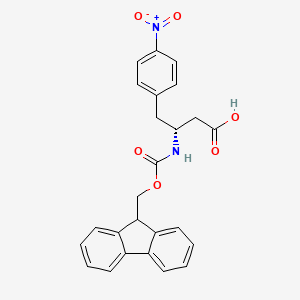

“(3R,5R)-3,5-Dimethoxypiperidine;hydrochloride” is a chemical compound with the CAS Number: 2567489-22-7 . It is a powder in physical form . The IUPAC name for this compound is (3R,5R)-3,5-dimethoxypiperidine hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO2.ClH/c1-9-6-3-7 (10-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 181.66 . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Characterization

(3R,5R)-3,5-Dimethoxypiperidine hydrochloride is used as a precursor in the synthesis of various organic compounds. For instance, it's utilized in the synthesis of 3,5-Dimethoxyphthalic Anhydride through a series of reactions including alkylation, annulation, hydrolysis, decarboxylation, oxidation, and dehydration. The synthesized 3,5-Dimethoxyphthalic Anhydride is then used to produce substituted anthraquinones, hypericin, and their derivatives (Liu Zuliang, 2007).

Chemical Modifications and Reactions

The compound has also been involved in the synthesis of multifunctional synthons for bioactive molecules. A notable example is the synthesis of 3,4-Fused γ-Lactone-γ-Lactam Bicyclic Moieties from chiral D-alanine methyl ester hydrochloride. This synthesis is a short approach involving key steps like reduction of the carbonyl ketone, keto reduction, and lactonisation, resulting in bicyclic moieties with various configurations (Shaameri et al., 2016).

Role in Enantioselective Processes

Moreover, (3R,5R)-3,5-Dimethoxypiperidine hydrochloride is involved in enantioselective processes. For instance, microbial enantioselective ester hydrolysis was used for preparing optically active 4,1-benzoxazepine-3-acetic acid derivatives as potent squalene synthase inhibitors. In these processes, specific bacteria strains were utilized to hydrolyze racemic esters, yielding enantiomerically pure (-)-carboxylic acids (Tarui et al., 2002).

Chemical Intermediates and Drug Synthesis

Additionally, the compound serves as an intermediate in the synthesis of various drugs and bioactive compounds. Its derivatives have been used in the synthesis of novel 4,1-benzoxazepine derivatives with squalene synthase inhibitory activities, which are important in cholesterol biosynthesis inhibition (Miki et al., 2002).

Safety and Hazards

The safety information for “(3R,5R)-3,5-Dimethoxypiperidine;hydrochloride” indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

(3R,5R)-3,5-dimethoxypiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-6-3-7(10-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIFKQZPIULTKA-ZJLYAJKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(CNC1)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H](CNC1)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B2405553.png)

![1-(4-Ethoxy-3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2405554.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine;hydrochloride](/img/structure/B2405556.png)

![(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide](/img/structure/B2405557.png)

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405561.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B2405562.png)

![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2405567.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2405569.png)

![3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione](/img/structure/B2405570.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2405572.png)